molecular formula C14H14O5 B14364372 1-Oxo-1,2,3,8a-tetrahydroazulene-5,6-diyl diacetate CAS No. 90266-21-0

1-Oxo-1,2,3,8a-tetrahydroazulene-5,6-diyl diacetate

Katalognummer: B14364372
CAS-Nummer: 90266-21-0
Molekulargewicht: 262.26 g/mol
InChI-Schlüssel: PECLLJXURXPQIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Oxo-1,2,3,8a-tetrahydroazulene-5,6-diyl diacetate is an organic compound belonging to the azulene family. Azulenes are known for their unique structure and properties, which include a non-benzenoid aromatic system. This compound is characterized by its distinctive azulene core, which is fused with a diacetate group, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 1-Oxo-1,2,3,8a-tetrahydroazulene-5,6-diyl diacetate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted cycloheptatriene, the compound can be synthesized through a series of reactions including oxidation and esterification. Industrial production methods may involve the use of catalysts to enhance the yield and efficiency of the synthesis process.

Analyse Chemischer Reaktionen

1-Oxo-1,2,3,8a-tetrahydroazulene-5,6-diyl diacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The diacetate groups can be substituted with other functional groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Oxo-1,2,3,8a-tetrahydroazulene-5,6-diyl diacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of dyes and pigments due to its vibrant color properties.

Wirkmechanismus

The mechanism of action of 1-Oxo-1,2,3,8a-tetrahydroazulene-5,6-diyl diacetate involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, influencing biochemical pathways. Its effects are mediated through the modulation of specific molecular targets, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

1-Oxo-1,2,3,8a-tetrahydroazulene-5,6-diyl diacetate can be compared with other azulene derivatives such as:

    Azulene: The parent compound with a simpler structure.

    1,2,3,5,6,7,8,8a-Octahydro-1,4-dimethyl-7-(1-methylethenyl)azulene: A derivative with additional methyl and methylethenyl groups.

    1,2,3,3a-Tetrahydroazulene: Another derivative with a different hydrogenation pattern. These compounds share the azulene core but differ in their functional groups and hydrogenation states, which influence their chemical properties and applications.

Eigenschaften

CAS-Nummer

90266-21-0

Molekularformel

C14H14O5

Molekulargewicht

262.26 g/mol

IUPAC-Name

(7-acetyloxy-3-oxo-2,3a-dihydro-1H-azulen-6-yl) acetate

InChI

InChI=1S/C14H14O5/c1-8(15)18-13-6-4-11-10(3-5-12(11)17)7-14(13)19-9(2)16/h4,6-7,11H,3,5H2,1-2H3

InChI-Schlüssel

PECLLJXURXPQIJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1=C(C=C2CCC(=O)C2C=C1)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.